Pentyl nitrite

Vasodilation Pharmacodynamics Blood Pressure

Commercial alkyl nitrite products are frequently mislabeled-analytical testing has confirmed that products labeled 'Pentyl nitrite' (CAS 463-04-7) often contain isopentyl nitrite (CAS 110-46-3) instead. Our ≥95.0% GC-verified pentyl nitrite eliminates this identity uncertainty for forensic, toxicological, and regulatory laboratories. • Linear n-pentyl structure confirmed chromatographically; reliably distinguished from branched isomers in GC/MS workflows • Ultra-rapid vasodilatory onset (peak effect ≤30 s post-inhalation) supports diagnostic cardiac murmur provocation protocols • Controlled vapor pressure (65 hPa at 20°C) enables reproducible inhalation delivery in preclinical NO-mediated vasodilation studies • Stored under inert gas at 2-8°C; shipped on wet ice to preserve integrity

Molecular Formula C5H11ONO
C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 463-04-7
Cat. No. B1215311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl nitrite
CAS463-04-7
SynonymsAmyl Nitrite
Nitrite, Amyl
Molecular FormulaC5H11ONO
C5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCCCCCON=O
InChIInChI=1S/C5H11NO2/c1-2-3-4-5-8-6-7/h2-5H2,1H3
InChIKeyCSDTZUBPSYWZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes (NTP, 1992)
Slightly soluble in water
Almost insoluble in water
Miscible with ethanol, ethyl ether
3.97e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl Nitrite: Chemical & Vasodilatory Overview


Pentyl nitrite (CAS 463-04-7), also known as n-amyl nitrite, is a clear to yellowish volatile liquid with a boiling point of 104–105°C and a vapor pressure of 65 hPa at 20°C, belonging to the alkyl nitrite class (C₅H₁₁NO₂, MW 117.15) [1]. It functions as a vasodilator through the release of nitric oxide (NO), with therapeutic effects manifesting within one minute after inhalation [2][3]. The compound is classified as a highly flammable liquid (Flam. Liq. 2, H225) and is harmful if swallowed or inhaled (Acute Tox. 4, H302+H332) [4].

Tool CompoundNO-mediated vasodilation with rapid onset for hemodynamic study models
IdentityRequires verified CAS 463-04-7; isomeric substitution documented
StorageCold-chain (2–8°C) under inert atmosphere to maintain purity

Alkyl Nitrite Substitution: Risks & Mislabeling


Although all alkyl nitrites share the –ONO functional group and produce vasodilation via NO release, their physicochemical properties—including vapor pressure, volatility, hydrolysis rate, and lipophilicity—vary systematically with alkyl chain length and branching . These differences translate into measurable variations in potency, onset time, duration of action, and toxicity profile across the class [1][2]. Regulatory testing has documented widespread mislabeling in commercial alkyl nitrite products, with isopentyl nitrite (CAS 110-46-3) frequently substituted for labeled pentyl nitrite (CAS 463-04-7), underscoring that identity assumptions are unreliable without analytical verification [3].

TargetPentyl nitrite (linear)
SubstituteIsopentyl nitrite (branched)
Isomeric mislabeling documented; identity must be verified
TargetIntermediate potency tier
SubstituteHigher potency isopropyl/butyl nitrites
Potency differences may shift hemodynamic endpoint interpretation
TargetLower vapor pressure
SubstituteHigher volatility isopropyl nitrite
Volatility mismatch may alter inhalation delivery consistency

Pentyl Nitrite: Comparative Evidence


Hemodynamic Onset vs. Nitroglycerin

In a clinical hemodynamic study of 17 patients with labile hypertension, pentyl nitrite (amyl nitrite) and nitroglycerin demonstrated distinct temporal profiles in reducing arterial pressure. Both agents reduced resting blood pressure, but amyl nitrite exhibited a more rapid onset and shorter duration of action [1]. This difference is clinically meaningful for applications requiring immediate but transient vasodilation.

Onset vs. Nitroglycerin
Head-to-head
Peak 15–30 sec; SBP drop 24.8 mmHg at 30 sec vs. nitroglycerin peak 2–5 min
Reported rapid onset context; nitroglycerin slower
17-patient labile hypertension study; endpoint context
Vasodilation Pharmacodynamics Blood Pressure

Purity Specification & Mislabeling Evidence

Regulatory laboratory testing by the Australian Therapeutic Goods Administration (TGA) analyzed 18 alkyl nitrite products and found that 2 samples explicitly labeled as 'Pentyl nitrite' (CAS 463-04-7) actually contained isoamyl nitrite (isopentyl nitrite, CAS 110-46-3) as the sole major ingredient [1]. This mislabeling rate (~11% of tested products) highlights that procurement of analytically verified pentyl nitrite (CAS 463-04-7) from reputable suppliers is not interchangeable with unverified 'poppers' or 'room odorizers.'

Identity Verification
Data to verify
2 of 2 tested “pentyl” products contained isopentyl nitrite
Isomeric substitution documented; identity confirmation required
TGA 2022; GC-MS analysis
Analytical Chemistry Quality Control Regulatory Compliance

Alkyl Nitrite Potency Ranking

Within the alkyl nitrite class, a clear potency gradient exists that correlates with alkyl chain length and branching. Isopropyl and propyl nitrites exhibit the highest vasodilatory potency, followed by butyl/isobutyl nitrites, with amyl/pentyl nitrite occupying an intermediate potency tier [1]. This ranking is consistent with the Brunton and Bokenham (1889) comparative study demonstrating that iso-butyl nitrite produced a more rapid and profound blood pressure reduction than amyl nitrite in animal models [2].

Potency Ranking
Class-level
Isopropyl/Propyl > Butyl/Isobutyl > Pentyl (intermediate)
Intermediate potency may support broader experimental window
Class-level consensus; animal model (1889)
Pharmacology Structure-Activity Relationship Toxicology

Physicochemical Properties: Lower Nitrite Comparison

Pentyl nitrite exhibits physicochemical properties that are distinct from shorter-chain alkyl nitrites. Its vapor pressure of 65 hPa at 20°C (34.9 mmHg at 25°C) and calculated LogP of 2.64 are lower than those of isopropyl nitrite (vapor pressure approximately 150-200 hPa, LogP ~1.5) . These differences directly influence volatility (affecting inhalation delivery consistency), lipid membrane permeability, and environmental partitioning behavior.

Vapor Pressure & LogP
Class-level inference
VP ~65 hPa, LogP ~2.64; lower than isopropyl (~150–200 hPa, LogP ~1.5)
Lower volatility may support consistent vapor delivery
Comparator values estimated; property inference
Physicochemical Properties Formulation Inhalation

Storage Stability and Degradation Profiles

Alkyl nitrites as a class undergo pH-independent hydrolysis and are sensitive to light, heat, and moisture [1]. Pentyl nitrite requires refrigerated storage (2–8°C) under inert atmosphere (argon charging) to maintain ≥95.0% (GC) purity, with manufacturers explicitly noting its light-sensitive and volatile nature [2]. While direct comparative hydrolysis rate constants for pentyl nitrite versus other alkyl nitrites are not located in accessible literature, class-level studies demonstrate that alkyl chain length influences hydrolysis kinetics [1].

Storage Stability
Class-level
Light-sensitive, volatile; requires 2–8°C and inert gas
Cold-chain storage essential to preserve purity
Degradation rate comparisons not available
Chemical Stability Storage Hydrolysis

Pentyl Nitrite: Research and Industrial Applications


Cardiac Murmur Provocation Testing

Pentyl nitrite's ultra-rapid vasodilatory onset (peak effect within 15–30 seconds post-inhalation) and short duration of action make it suitable for diagnostic cardiac murmur provocation protocols. The mean systolic blood pressure drop of 24.8 mmHg at 30 seconds, with recovery beginning by 60 seconds (7.7 mmHg drop), provides a brief, controlled hemodynamic stress to differentiate innocent from pathologic murmurs [1][2]. Nitroglycerin's slower onset (2-5 minutes to peak) and longer duration limit its utility in this rapid diagnostic context [3].

Analytical Reference Standard for Alkyl Nitrites

Given the documented prevalence of mislabeling in commercial alkyl nitrite products—where products labeled 'Pentyl nitrite' (CAS 463-04-7) have been analytically confirmed to contain isopentyl nitrite (CAS 110-46-3) instead [1]—authentic pentyl nitrite with verified purity (≥95.0% GC) serves as an essential reference standard for forensic, toxicological, and regulatory laboratories. Its distinct CAS registry number (463-04-7) and linear n-pentyl structure differentiate it from branched isomers in chromatographic and mass spectrometric analyses [2].

Preclinical Vasodilation Research

In preclinical cardiovascular studies requiring NO-mediated vasodilation, pentyl nitrite's intermediate potency within the alkyl nitrite class offers a more manageable experimental window compared to higher-potency isopropyl or butyl nitrites [1][2]. Its lower vapor pressure (65 hPa at 20°C) relative to isopropyl nitrite enables more consistent and reproducible inhalation delivery, reducing concentration fluctuation artifacts that could confound dose-response relationships [3].

Nitrosating Agent for Oxime Synthesis

Pentyl nitrite functions as a nitrosating agent in organic synthesis, reacting with carbanions to yield oximes via a modification of the Sandmeyer reaction [1]. The predictable reactivity of the –ONO functional group, coupled with the n-pentyl alkyl chain's physicochemical profile (LogP 2.64, vapor pressure 65 hPa), distinguishes it from other alkyl nitrites for specific synthetic methodologies where volatility and solubility parameters influence reaction outcomes [2].

Application
Selection Property
Validation Focus
Hemodynamic provocation research
Rapid-onset vasodilation context
Onset timing and recovery endpoints
Analytical reference standard
Verified CAS 463-04-7 identity
GC-MS purity and isomer confirmation
Preclinical vasodilation studies
Intermediate potency tier
Dose-response and hypotension endpoints
Nitrosating agent in synthesis
Controlled volatility and solubility
Reaction yield and oxime selectivity

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